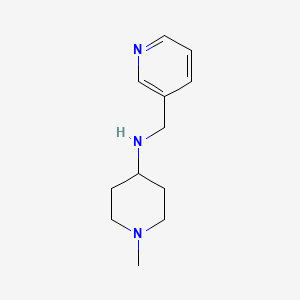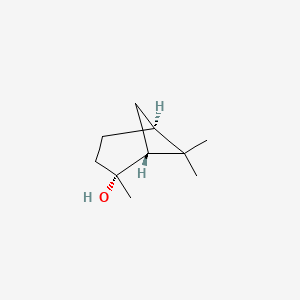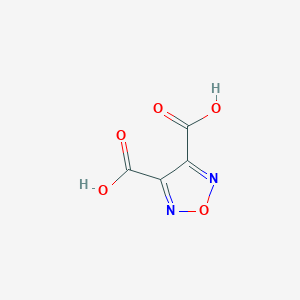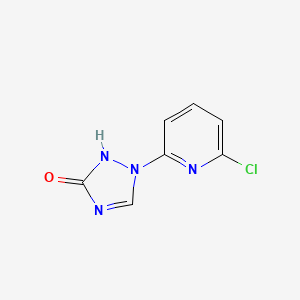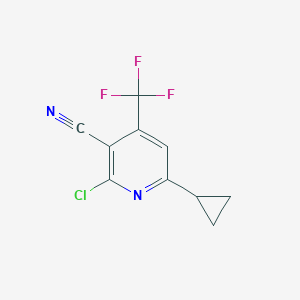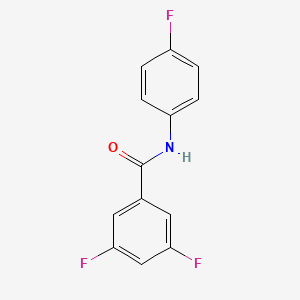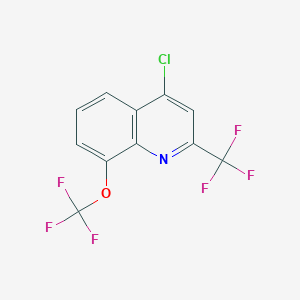
4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline
Übersicht
Beschreibung
4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline, also known as CFQ, is a synthetic compound that has been used in a variety of scientific research applications. It is an important tool in the study of biochemical and physiological processes, and has been shown to have a range of uses in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Photovoltaic Applications
One of the notable applications of quinoline derivatives involves their use in the development of organic–inorganic photodiode fabrication. Zeyada et al. (2016) explored the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, highlighting their effectiveness in heterojunction diodes exhibiting rectification behavior and photovoltaic properties under dark and illumination conditions. This study emphasizes the potential of quinoline derivatives in enhancing the performance of photovoltaic devices, owing to their ability to improve diode parameters through the substitution groups (Zeyada, El-Nahass, & El-Shabaan, 2016).
Chemical Synthesis and Modification
The versatility of quinoline derivatives in chemical synthesis is evident in their role in facilitating the synthesis of pyridine and other quinoline derivatives. Movassaghi et al. (2007) detailed a single-step conversion process that leverages the chemical reactivity of quinoline derivatives for the synthesis of complex pyridine structures. This highlights the compound's utility in streamlining synthetic routes for producing various chemical entities (Movassaghi, Hill, & Ahmad, 2007).
Catalytic Applications
Wolf and Lerebours (2003) demonstrated the employment of quinoline derivatives in catalysis, particularly in Stille, Heck, amination, and thiation reactions. Their study underscores the efficiency of quinoline-based catalysts in facilitating cross-coupling reactions, offering valuable insights into the compound's role in enhancing the regioselectivity and yields of complex organic transformations (Wolf & Lerebours, 2003).
Antitumor Activity
Research on halogen-substituted quinoline derivatives has unveiled their potential in antitumor applications. Lin and Loo (1978) synthesized halogenated 4-(3,3-dimethyl-1-triazeno)quinolines, revealing significant antitumor activity against murine leukemias. This illustrates the therapeutic prospects of quinoline derivatives in cancer treatment, marking a critical area for further investigation (Lin & Loo, 1978).
Eigenschaften
IUPAC Name |
4-chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4ClF6NO/c12-6-4-8(10(13,14)15)19-9-5(6)2-1-3-7(9)20-11(16,17)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCNYMOBGMRZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)N=C(C=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4ClF6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378749 | |
| Record name | 4-chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | |
CAS RN |
306935-27-3 | |
| Record name | 4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




